molecular formula C10H6ClNO B13039191 8-Chloroquinoline-5-carbaldehyde

8-Chloroquinoline-5-carbaldehyde

Cat. No.: B13039191
M. Wt: 191.61 g/mol
InChI Key: GBRVZVNPLNWHLG-UHFFFAOYSA-N
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Description

8-Chloroquinoline-5-carbaldehyde is a quinoline derivative featuring a chlorine substituent at position 8 and an aldehyde functional group at position 5. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, material science, and coordination chemistry. This article compares it with compounds such as halogen-substituted quinoline aldehydes, positional isomers, and functional group variants, drawing on data from the provided evidence.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

8-chloroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H

InChI Key

GBRVZVNPLNWHLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as reagents . The reaction proceeds by heating the starting materials to facilitate the formation of the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of catalysts such as L-proline has been reported to improve product yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.

Major Products Formed:

    Oxidation: 8-Chloroquinoline-5-carboxylic acid.

    Reduction: 8-Chloroquinoline-5-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloroquinoline-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The specific pathways and targets depend on the biological context and the derivative being studied.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Key Properties CAS Number References
5-Bromoquinoline-8-carbaldehyde C₁₀H₆BrNO 236.068 5-Br, 8-CHO Aldehyde 95% purity 885267-41-4
5-Chloroquinoline-8-carbaldehyde C₁₀H₆ClNO 191.61 5-Cl, 8-CHO Aldehyde 95+% purity 1260794-21-5
8-Chloroquinoline-5-carboxylic Acid C₁₀H₆ClNO₂ 223.62 (calculated) 8-Cl, 5-COOH Carboxylic Acid Salt-forming, higher solubility Not provided
5-Chloroquinoline-8-sulfonamide C₉H₇ClN₂O₂S 254.69 5-Cl, 8-SO₂NH₂ Sulfonamide Antimicrobial potential 299439-20-6
8-Bromoquinoxaline-5-carbaldehyde C₇H₅BrN₂O 229.04 (calculated) 8-Br, 5-CHO Aldehyde Quinoxaline core, enhanced reactivity 2101944-50-5

Key Research Findings

Positional Isomerism: The placement of chlorine and aldehyde groups significantly impacts electronic effects. For example, 5-Chloroquinoline-8-carbaldehyde may exhibit different dipole moments and solubility compared to the theoretical 8-Chloroquinoline-5-carbaldehyde due to altered resonance stabilization.

Functional Group Influence : Sulfonamide and carboxylic acid derivatives expand application scope into pharmaceuticals, while aldehydes are pivotal in synthetic intermediates for Schiff base formation.

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